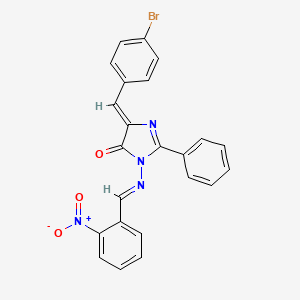

Temafloxacin hydrochloride, (R)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

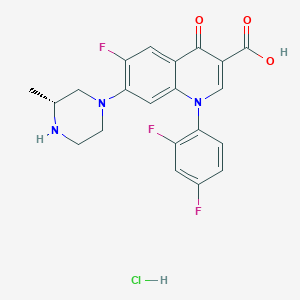

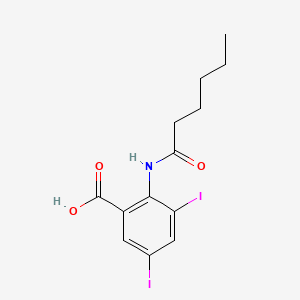

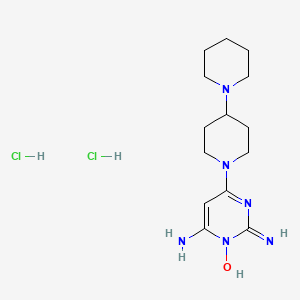

Temafloxacin hydrochloride, ®-: is an antibiotic agent belonging to the fluoroquinolone drug class. It was initially approved for use in the U.S. market in 1992 but was withdrawn shortly due to reports of serious adverse reactions, such as allergic reactions and hemolytic anemia, resulting in three deaths . The compound is known for its bactericidal action, which results from interference with the activity of bacterial enzymes DNA gyrase and topoisomerase IV .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Temafloxacin hydrochloride, ®- involves several synthetic steps. One novel process for preparing Temafloxacin hydrochloride starts from ethyl 2,4-dichloro-5-fluorobenzoylacetate, providing a more efficient and cost-effective method for polyfluorinated quinolone antibacterial agents . The solubility of this compound in DMSO is ≤ 2mg/ml, and it can be dissolved by warming the tube at 37°C for 10 minutes and/or shaking it in an ultrasonic bath .

Industrial Production Methods: Industrial production methods for Temafloxacin hydrochloride, ®- are not extensively documented in the public domain. the general approach involves large-scale synthesis using the aforementioned synthetic routes, followed by purification and crystallization to obtain the hydrochloride salt.

Analyse Des Réactions Chimiques

Types of Reactions: Temafloxacin hydrochloride, ®- undergoes various chemical reactions, including:

Reduction: Reduction reactions are less common for this compound.

Substitution: Substitution reactions, particularly involving the fluorine atoms, are more prevalent.

Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may result in derivatives with altered antibacterial properties.

Applications De Recherche Scientifique

Chemistry: In chemistry, Temafloxacin hydrochloride, ®- is used as a reference compound for studying the properties and reactions of fluoroquinolones .

Biology: In biological research, it is used to study the mechanisms of bacterial resistance and the effects of fluoroquinolones on bacterial DNA .

Medicine: Although withdrawn from the market, Temafloxacin hydrochloride, ®- has been studied for its potential use in treating lower respiratory tract infections, genital and urinary infections, and skin infections .

Industry: In the pharmaceutical industry, it serves as a model compound for developing new fluoroquinolone antibiotics with improved safety profiles .

Mécanisme D'action

The bactericidal action of Temafloxacin hydrochloride, ®- results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for the transcription and replication of bacterial DNA. DNA gyrase is the primary quinolone target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms . Interference with these enzymes results in strand breakage of the bacterial chromosome, supercoiling, and resealing, ultimately inhibiting DNA replication and transcription .

Comparaison Avec Des Composés Similaires

Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but a different safety profile.

Difloxacin: Similar to Temafloxacin hydrochloride, ®-, but with different antibacterial activity and pharmacokinetics.

Uniqueness: Temafloxacin hydrochloride, ®- is unique due to its specific chemical structure, which includes a 1-difluorophenyl-6-fluoroquinolone moiety. This structure contributes to its antibacterial activity but also to its adverse effects, which led to its withdrawal from the market .

Propriétés

Numéro CAS |

130982-84-2 |

|---|---|

Formule moléculaire |

C21H19ClF3N3O3 |

Poids moléculaire |

453.8 g/mol |

Nom IUPAC |

1-(2,4-difluorophenyl)-6-fluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C21H18F3N3O3.ClH/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23;/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30);1H/t11-;/m1./s1 |

Clé InChI |

DDVJEYDLTXRYAJ-RFVHGSKJSA-N |

SMILES isomérique |

C[C@@H]1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F.Cl |

SMILES canonique |

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate [French]](/img/structure/B15192732.png)